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Compound of Interest

Compound Name: 1-(Methylsulfonyl)piperidin-4-ol

Cat. No.: B1321963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(Methylsulfonyl)piperidin-4-ol. Due to the limited availability of public

experimental spectra for this specific molecule, this guide utilizes predicted data generated

from validated computational models to offer a detailed spectroscopic profile, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information

is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry,

drug discovery, and chemical synthesis.

Chemical Structure and Properties
IUPAC Name: 1-(Methylsulfonyl)piperidin-4-ol

CAS Number: 141482-19-1[1][2]

Molecular Formula: C₆H₁₃NO₃S[1][2]

Molecular Weight: 179.24 g/mol [1]

Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for 1-
(Methylsulfonyl)piperidin-4-ol. This data has been generated using advanced computational

algorithms to provide a reliable estimation of the compound's spectral characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.80 m 1H CH-OH

~3.65 m 2H
Piperidine H₂ (axial,

adjacent to N)

~3.00 m 2H

Piperidine H₂

(equatorial, adjacent

to N)

~2.80 s 3H SO₂-CH₃

~1.95 m 2H
Piperidine H₂ (axial,

adjacent to C4)

~1.70 m 2H

Piperidine H₂

(equatorial, adjacent

to C4)

~1.60 s 1H OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm) Assignment

~67.0 C4 (CH-OH)

~48.0 C2, C6 (CH₂-N)

~35.0 SO₂-CH₃

~33.0 C3, C5 (CH₂-C4)

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch

~2950-2850 Medium C-H stretch (aliphatic)

~1340 Strong S=O stretch (asymmetric)

~1160 Strong S=O stretch (symmetric)

~1050 Medium C-O stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

179 20 [M]⁺ (Molecular Ion)

161 5 [M - H₂O]⁺

100 100 [M - SO₂CH₃]⁺

82 40 [M - SO₂CH₃ - H₂O]⁺

79 15 [SO₂CH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory procedures and may

require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(Methylsulfonyl)piperidin-4-ol in
0.5-0.7 mL of deuterated chloroform (CDCl₃).
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Instrumentation: Utilize a 500 MHz NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include a spectral width of 10-12 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans

(typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are

required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C

nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃

(δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of 1-(Methylsulfonyl)piperidin-4-ol (1-2 mg) with approximately 100-200 mg of dry KBr

powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 1-(Methylsulfonyl)piperidin-4-ol in a

volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Electron

Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas

chromatograph (GC).
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Instrumentation: Employ a mass spectrometer equipped with an EI source.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which plots the relative

abundance of ions as a function of their m/z ratio.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis and the

logical relationship of the presented data.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical relationship of spectroscopic data to the chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1321963?utm_src=pdf-body-img
https://www.benchchem.com/product/b1321963?utm_src=pdf-custom-synthesis
https://www.calpaclab.com/1-methylsulfonyl-piperidin-4-ol-min-98-1-gram/ala-m181439-1g
https://www.myskinrecipes.com/shop/en/ungroupable/211856-1-methylsulfonylpiperidin-4-ol.html
https://www.benchchem.com/product/b1321963#spectroscopic-data-for-1-methylsulfonyl-piperidin-4-ol-nmr-ir-ms
https://www.benchchem.com/product/b1321963#spectroscopic-data-for-1-methylsulfonyl-piperidin-4-ol-nmr-ir-ms
https://www.benchchem.com/product/b1321963#spectroscopic-data-for-1-methylsulfonyl-piperidin-4-ol-nmr-ir-ms
https://www.benchchem.com/product/b1321963#spectroscopic-data-for-1-methylsulfonyl-piperidin-4-ol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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